Home > Products > Screening Compounds P33948 > 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione - 1809491-77-7

2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Catalog Number: EVT-2991111
CAS Number: 1809491-77-7
Molecular Formula: C20H18N4O3
Molecular Weight: 362.389
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

First, a substituted 1,1'-biphenyl compound, methyl (Z)-2-ethoxy-1-{(2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate, is reacted with diphenyl carbonate. [] This reaction leads to the formation of an intermediate product.

The intermediate product then undergoes cyclization, resulting in the formation of the final compound, 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione. []

Molecular Structure Analysis

The molecular structure of 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is characterized by the presence of a central 1,2,4-oxadiazole ring. [] This ring is substituted at the 3-position with a 4-(dimethylamino)phenyl group and at the 5-position with an ethylisoindoline-1,3-dione group. The structure also features a benzene ring fused to the imidazole ring. []

Chemical Reactions Analysis

The primary chemical reaction described for 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is its synthesis through the cyclization of a precursor molecule. [] The specific reaction conditions and mechanism are not detailed in the provided papers.

Applications
  • Reducing TNF-α levels: The compound has shown promise in reducing Tumor Necrosis Factor alpha (TNF-α) levels in mammals. [] TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases. Reducing its levels can potentially contribute to managing inflammatory conditions.
  • Electroluminescent layers: The compound, along with another low-molecular weight compound, has been investigated for its potential application in organic light-emitting devices (OLEDs). [] Its photophysical properties were studied in solutions and polymer films, with notable differences in fluorescence quantum yields observed. Single-layer OLEDs incorporating the compound exhibited emission in the red region of the spectrum. []

rac-2-[7-Methyl-4-(4-methylphenyl)-4(phenylimino)-6,6-bis(propan-2-yl)-3-oxa-4-thia-5-aza-6-silaoct-4-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Compound Description: This compound is a complex molecule with a central sulfur atom double-bonded to two nitrogen atoms. Its crystal packing is primarily driven by aromatic interactions. It is synthesized through desoxychlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide followed by a reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione.

3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide; 3'-(4-(2''-(Pyrrolidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide; 3'-(4-(2''-(Diethylamino)-ethoxy)-phenyl)-N-hydroxypropanamide; 3'-(4-(2''-(Dimethylamino)-ethoxy)-phenyl)-N-hydroxypropanamide; 3'-(4-(2''-(Isoindoline-1,3-dione)-ethoxy)

Compound Description: These compounds are hydroxamate-based molecules that are reported to have potential anticancer activities. They are structurally similar to Suberoylanilide hydroxamic acid (SAHA), a drug used in the treatment of cutaneous T-cell lymphoma.

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound exhibits significant antioxidant activity, exceeding that of ascorbic acid.

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

Compound Description: Similar to the previous compound, this derivative also displays noteworthy antioxidant activity, comparable to ascorbic acid.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound demonstrates the most potent cytotoxic activity against the glioblastoma U-87 cell line among a series of tested compounds.

2-(4-(5-Amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione

Compound Description: This compound serves as a crucial precursor for synthesizing diverse pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-1,2,4-triazine derivatives.

2-(4-(5-(chlorodiazenyl)-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3(2H)-dione

Compound Description: This compound reacts with active methylene compounds to yield pyrazolo[5,1-c]triazines.

Doxorubicin

Compound Description: This compound is a well-known anticancer drug used as a standard in comparing the anticancer activity of newly synthesized compounds.

2-(3-aryl-2-phenyl-2,3-dihydro-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)acrylonitriles

Compound Description: These are novel cycloadducts formed by the 1,3-dipolar cycloaddition reaction of C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone with 2-(4-substituted-benzylidene)malononitriles.

C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone

Compound Description: This compound serves as a reactant in the 1,3-dipolar cycloaddition reaction leading to the formation of 2-(3-aryl-2-phenyl-2,3-dihydro-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)acrylonitriles.

2-(4-substituted-benzylidene)malononitriles

Compound Description: These compounds act as dipolarophiles in the 1,3-dipolar cycloaddition reaction with C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone to produce 2-(3-aryl-2-phenyl-2,3-dihydro-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)acrylonitriles.

2-cyano-3-(4-methoxyphenyl)-acrylamide

Compound Description: This compound is an unexpected product formed when C-aryl (or hetaryl)-N-phenylnitrones react with 2-(4-methoxy-benzylidene)malononitrile under specific conditions.

4-benzylidene-2-phenyloxazol-5(4H)-one

Compound Description: This compound reacts with C-aryl (or hetaryl)-N-phenyl-nitrones to yield 5-anilino-4-benzoyl-2-phenyloxazole.

5-anilino-4-benzoyl-2-phenyloxazole

Compound Description: This compound is the product of the 1,3-dipolar cycloaddition reaction between 4-benzylidene-2-phenyloxazol-5(4H)-one and C-aryl (or hetaryl)-N-phenyl-nitrones.

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

Compound Description: This compound is a key intermediate derived from the reaction of 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide with hydrazine hydrate. It undergoes various reactions leading to the formation of several other derivatives.

3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide

Compound Description: This compound serves as a precursor for 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, a key intermediate for synthesizing other derivatives.

2-mercapto-3-phenylamino-3H-quinazolin-4-one

Compound Description: This compound reacts with hydrazine hydrate to produce 2-hydrazino-3-phenylamino-3H-quinazolin-4-one, which is subsequently used in the synthesis of various derivatives.

2-hydrazino-3-phenylamino-3H-quinazolin-4-one

Compound Description: This compound is a key intermediate obtained from the reaction of 2-mercapto-3-phenylamino-3H-quinazolin-4-one with hydrazine hydrate, serving as a precursor for various derivatives.

(Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate

Compound Description: This compound undergoes cyclization with diphenyl carbonate to yield methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate.

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound is obtained through the cyclization of (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate.

2-[1-(3-Cyclopentyloxy-4-methoxyphenyl)-2(1,3,4-oxadiazol-2-yl)ethyl]-5-methylisoindoline-1,3-dione

Compound Description: This compound is a 1,3,4-oxadiazole derivative that effectively reduces TNFα levels in mammals.

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-(1,3,4-oxadiazol-2-yl)ethyl]isoindoline-1,3-dione

Compound Description: This compound is another 1,3,4-oxadiazole derivative that demonstrates efficacy in lowering TNFα levels in mammals.

(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione

Compound Description: This compound exhibits remarkable antimicrobial activity, surpassing standard antibiotics like ampicillin, cefotaxime, and gentamicin against Bacillus subtilis and Pseudomonas aeruginosa.

2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione

Compound Description: This compound demonstrates significant antioxidant activity.

2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione

Compound Description: This compound, like the previous one, exhibits notable antioxidant activity.

4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide

Compound Description: This compound exhibits the most potent in vitro anti-inflammatory activity among a series of tested compounds, decreasing inflammation by 32%. Docking studies suggest a higher binding energy score for this compound compared to celecoxib, indicating its potential as a COX-2 inhibitor.

Celecoxib

Compound Description: This compound is a known COX-2 inhibitor used as a reference in comparing the anti-inflammatory activity of 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide.

1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, 1H-pyrazol-4-yl, phthalazin-1(2H)one, 5H-2,3-benzodi-azepine-1,4-dione and pyridazine-1,4-dione derivatives

Compound Description: These are various heterocyclic derivatives prepared from 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide through reactions with diverse electrophilic reagents and one-carbon donors.

1-oxo-1,2-dihydrophthalazin-4-carbohydrazide

Compound Description: This compound serves as a starting material for synthesizing various heterocyclic derivatives, including 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, 1H-pyrazol-4-yl, phthalazin-1(2H)one, 5H-2,3-benzodi-azepine-1,4-dione, and pyridazine-1,4-dione derivatives.

8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Compound Description: This xanthine analog exhibits high affinity for the adenosine A2B receptor and possesses a remarkable selectivity of over 370-fold, making it the most selective antagonist for this receptor subtype identified to date.

OSIP339391

Compound Description: This pyrrolopyrimidine analog demonstrates high affinity for the adenosine A2B receptor (0.41 nM) and exhibits a 70-fold selectivity. While slightly less selective than compound 8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione, it has a higher affinity.

Triazolo, aminothiazole, quinazoline, and pyrimidin-2-amine analogs

Compound Description: These are various classes of compounds that exhibit promising selectivity (10- to 160-fold) and affinity (3 to 112 nM) for the adenosine A2B receptor.

(S)-PHPNECA

Compound Description: For a considerable period, this compound was recognized as the most potent, albeit non-selective, agonist for the adenosine A2B receptor.

Properties

CAS Number

1809491-77-7

Product Name

2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

IUPAC Name

2-[2-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione

Molecular Formula

C20H18N4O3

Molecular Weight

362.389

InChI

InChI=1S/C20H18N4O3/c1-23(2)14-9-7-13(8-10-14)18-21-17(27-22-18)11-12-24-19(25)15-5-3-4-6-16(15)20(24)26/h3-10H,11-12H2,1-2H3

InChI Key

SLWVUPIRGNGUPC-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.